![molecular formula C10H7ClN4O2S B2809806 5-(((5-chloropyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 339096-63-8](/img/structure/B2809806.png)
5-(((5-chloropyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Description
5-(((5-chloropyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C10H7ClN4O2S and its molecular weight is 282.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound is synthesized through condensation reactions, showcasing the versatility of thiobarbituric acid derivatives in forming complex structures. Such syntheses often aim to explore new materials with potential applications in fields ranging from pharmacology to materials science. For example, researchers have synthesized related compounds by reacting thiobarbituric acid with various aldehydes in the presence of a catalyst, highlighting the method's efficiency in producing derivatives with potential biological and chemical utility (Asiri & Khan, 2010).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiobarbituric acid derivatives. These compounds exhibit a broad spectrum of activity against various bacterial and fungal strains. For instance, a series of synthesized derivatives displayed moderate to good antibacterial activity, with specific compounds showing promising results against pathogens like Bacillus subtilis and Staphylococcus aureus. This suggests a potential role for these chemicals in developing new antimicrobial agents to combat resistant bacterial strains (Vijaya Laxmi et al., 2012).
Anticancer and Anti-inflammatory Properties
One particularly interesting application of thiobarbituric acid derivatives is their potential use in cancer therapy. Some compounds in this class have been evaluated for their cytotoxicity against human tumor cell lines, showing potent growth inhibition in specific cancer types. Additionally, docking studies have suggested that these molecules could act as COX-2 inhibitors, offering a dual approach for anticancer and anti-inflammatory therapy. This dual functionality highlights the compound's potential in designing new therapeutic agents with targeted actions against cancer cells and inflammation (Penthala et al., 2013).
Green Chemistry Applications
The adoption of green chemistry principles in synthesizing thiobarbituric acid derivatives underscores the commitment to environmental sustainability within chemical research. For example, a green and efficient method was described for synthesizing 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives in water, highlighting the eco-friendly aspect of such reactions. This approach not only provides a sustainable pathway for chemical synthesis but also aligns with broader goals of reducing toxic solvents and waste in laboratory practices (Dhorajiya & Dholakiya, 2013).
properties
IUPAC Name |
5-[(5-chloropyridin-2-yl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O2S/c11-5-1-2-7(12-3-5)13-4-6-8(16)14-10(18)15-9(6)17/h1-4H,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJZVGLOCTUYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)N=CC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127462 |
Source
|
Record name | 5-[[(5-Chloro-2-pyridinyl)amino]methylene]dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339096-63-8 |
Source
|
Record name | 5-[[(5-Chloro-2-pyridinyl)amino]methylene]dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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